molecular formula C18H19N5OS B10990217 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide

Cat. No.: B10990217
M. Wt: 353.4 g/mol
InChI Key: OBEAURFYASWOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide features a benzamide core substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 2-(thiazol-2-yl)ethyl side chain. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. Its design leverages the pharmacophoric features of pyrimidine (a common motif in kinase inhibitors) and thiazole (known for antimicrobial properties) .

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C18H19N5OS/c1-12-10-13(2)22-18(21-12)23-15-5-3-4-14(11-15)17(24)20-7-6-16-19-8-9-25-16/h3-5,8-11H,6-7H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

OBEAURFYASWOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCC3=NC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s benzamide core distinguishes it from analogs with alternative scaffolds, such as benzothiazole or acetamide. Key comparisons include:

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ()
  • Core : Benzothiazole instead of benzamide.
  • Substituents : Direct linkage of the 4,6-dimethylpyrimidin-2-yl group to benzothiazole.
  • Properties : Exhibits strong intermolecular N–H⋯N hydrogen bonding, forming centrosymmetric dimers. Melting point: 513 K .
  • Implications : The benzothiazole core may enhance rigidity and π-π stacking compared to the benzamide in the target compound.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) ()
  • Core : Acetamide with a thioether linkage.
  • Substituents : Propargyloxybenzyl and thiazolyl groups.
  • Activity: Acts as a dual Sirt2/HDAC6 inhibitor (98% yield synthesis). The thioether linkage may reduce hydrogen-bonding capacity compared to the amino group in the target compound .
N-(Benzo[d]thiazol-2-yl)benzamide ()
  • Core : Benzamide linked to benzothiazole.
  • Synthesis : Prepared via oxidative coupling (57% yield).
  • Implications : The benzothiazole substituent could enhance electron-withdrawing effects, altering reactivity relative to the target compound’s pyrimidine-thiazole system .

Structural and Electronic Effects

  • Hydrogen Bonding: The amino group in the target compound facilitates N–H⋯N hydrogen bonds (analogous to ), whereas thioether or ether linkages in analogs (e.g., ) limit such interactions .
  • Thiazole’s sulfur atom introduces electronegativity, affecting binding affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Substituents Molecular Weight Melting Point (K) Biological Activity
Target Compound Benzamide 4,6-Dimethylpyrimidinylamino, thiazol-ethyl 393.45 N/A Under investigation
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine Benzothiazole 4,6-Dimethylpyrimidinyl 260.33 513 Structural studies
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide Acetamide 4,6-Dimethylpyrimidinyl thio, propargyloxy 457.56 N/A Sirt2/HDAC6 inhibition
N-(Benzo[d]thiazol-2-yl)benzamide Benzamide Benzothiazole 256.31 N/A Antimicrobial potential

Research Findings and Implications

  • Crystallography: Analogs like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () show intramolecular hydrogen bonding, suggesting the target compound’s pyrimidine-amino group could stabilize similar interactions .
  • Drug-Likeness : The thiazole-ethyl side chain may improve bioavailability compared to bulkier substituents (e.g., propargyloxy in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.